molecular formula C12H14N2O2 B8694210 (6-Methoxy-2-(methylamino)quinolin-3-yl)methanol

(6-Methoxy-2-(methylamino)quinolin-3-yl)methanol

Cat. No.: B8694210
M. Wt: 218.25 g/mol
InChI Key: IIOUTFVZYCYTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxy-2-(methylamino)quinolin-3-yl)methanol is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[6-methoxy-2-(methylamino)quinolin-3-yl]methanol

InChI

InChI=1S/C12H14N2O2/c1-13-12-9(7-15)5-8-6-10(16-2)3-4-11(8)14-12/h3-6,15H,7H2,1-2H3,(H,13,14)

InChI Key

IIOUTFVZYCYTCG-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C2C=C(C=CC2=N1)OC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-methoxy-2-(methylamino) quinoline-3-carbaldehyde SLA 28150 (1.006 g, 4.65 mmol) in THF (80 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer was added sodium borohydride NaBH4 (0.176 g, 4.65 mmol) and the mixture was stirred for 4 h at RT then cooled in an ice bath before quenching by addition of a 1 N aq. HCl solution (40 mL). After stirring for 15 min at RT, the mixture was basified to pH=9 with a 2 N aq. NaOH solution. THF was then removed at 40° C. under vacuum and the solution was extracted with CH2Cl2 (200 mL), washed with brine (20 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give (6-methoxy-2-(methylamino)quinolin-3-yl)methanol SLA 28152 as an orange oil (0.907 g, 89% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.006 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium borohydride NaBH4
Quantity
0.176 g
Type
reactant
Reaction Step Two
Name
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.